molecular formula C13H24O2 B12643386 2-Ethylhexyl 3-methyl-2-butenoate CAS No. 85567-31-3

2-Ethylhexyl 3-methyl-2-butenoate

Cat. No.: B12643386
CAS No.: 85567-31-3
M. Wt: 212.33 g/mol
InChI Key: NSVANSSPRLTRGK-UHFFFAOYSA-N
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Description

2-Ethylhexyl 3-methyl-2-butenoate is an organic compound that belongs to the class of esters. It is derived from 3-methyl-2-butenoic acid and 2-ethylhexanol. This compound is known for its applications in various industrial and scientific fields due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Ethylhexyl 3-methyl-2-butenoate can be synthesized through the esterification reaction between 3-methyl-2-butenoic acid and 2-ethylhexanol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the desired ester.

Industrial Production Methods

In an industrial setting, the production of this compound involves similar esterification processes but on a larger scale. The reactants are mixed in large reactors, and the reaction is catalyzed by an acid catalyst. The mixture is then heated to promote the esterification reaction. After the reaction is complete, the product is purified through distillation to remove any unreacted starting materials and by-products.

Chemical Reactions Analysis

Types of Reactions

2-Ethylhexyl 3-methyl-2-butenoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: It can be reduced to form alcohols.

    Substitution: The ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.

Major Products Formed

    Oxidation: 3-methyl-2-butenoic acid.

    Reduction: 2-ethylhexanol.

    Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

2-Ethylhexyl 3-methyl-2-butenoate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a solvent in various chemical reactions.

    Biology: Employed in the study of esterases and other enzymes that catalyze ester hydrolysis.

    Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable esters.

    Industry: Utilized in the production of fragrances, flavors, and plasticizers.

Mechanism of Action

The mechanism of action of 2-ethylhexyl 3-methyl-2-butenoate involves its interaction with various molecular targets. As an ester, it can be hydrolyzed by esterases to produce 3-methyl-2-butenoic acid and 2-ethylhexanol. These hydrolysis products can then participate in various biochemical pathways, influencing cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-methyl-2-butenoate
  • Ethyl 3-methyl-2-butenoate
  • Butyl 3-methyl-2-butenoate

Uniqueness

2-Ethylhexyl 3-methyl-2-butenoate is unique due to its longer alkyl chain (2-ethylhexyl group), which imparts different physical and chemical properties compared to its shorter-chain analogs. This longer chain can influence the compound’s solubility, boiling point, and reactivity, making it suitable for specific applications where other similar compounds may not be as effective.

Properties

CAS No.

85567-31-3

Molecular Formula

C13H24O2

Molecular Weight

212.33 g/mol

IUPAC Name

2-ethylhexyl 3-methylbut-2-enoate

InChI

InChI=1S/C13H24O2/c1-5-7-8-12(6-2)10-15-13(14)9-11(3)4/h9,12H,5-8,10H2,1-4H3

InChI Key

NSVANSSPRLTRGK-UHFFFAOYSA-N

Canonical SMILES

CCCCC(CC)COC(=O)C=C(C)C

Origin of Product

United States

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